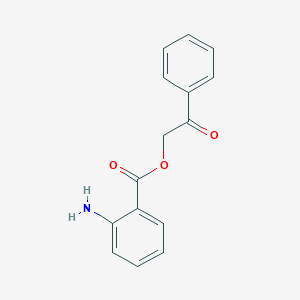

2-Oxo-2-phenylethyl 2-aminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenacyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYWUFWEFSCIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395635 | |

| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130627-10-0 | |

| Record name | 2-Oxo-2-phenylethyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Oxo-2-phenylethyl 2-aminobenzoate" chemical structure and properties

An In-Depth Technical Guide to 2-Oxo-2-phenylethyl 2-aminobenzoate

This guide provides a comprehensive technical overview of this compound, also known as phenacyl anthranilate. Designed for researchers, chemists, and drug development professionals, this document details the compound's structure, properties, a robust synthesis protocol, predicted analytical characterization, and its potential applications based on the well-established bioactivity of the anthranilate scaffold.

Compound Identification and Chemical Structure

This compound is an organic molecule that incorporates three key functional groups: a ketone, an ester, and an aromatic amine. This unique combination makes it an interesting candidate for synthesis and biological screening. The structure consists of a 2-aminobenzoic acid (anthranilic acid) moiety linked via an ester bond to a phenacyl group (2-phenyl-2-oxoethyl).

Key Identifiers:

-

Systematic Name: this compound

-

Common Synonyms: Phenacyl 2-aminobenzoate, Phenacyl anthranilate, 2-Aminobenzoic acid 2-oxo-2-phenyl-ethyl ester[1]

-

CAS Number: 130627-10-0[1]

-

Molecular Formula: C₁₅H₁₃NO₃[1]

-

Molecular Weight: 255.27 g/mol [1]

The chemical structure is depicted below, illustrating the connectivity of the anthranilate and phenacyl fragments.

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a crystalline solid (e.g., colorless or pale yellow needles). | Based on analogue 2-Oxo-2-phenylethyl benzoate.[2] |

| Melting Point | Estimated: 110-130 °C | The analogue 2-Oxo-2-phenylethyl benzoate melts at 117-118 °C. The amino group may influence crystal packing, slightly altering the melting point.[2] |

| Boiling Point | > 450 °C (Predicted) | High value is expected due to molecular weight and polar functional groups. Decomposition may occur before boiling at atmospheric pressure. |

| Solubility | Soluble in DMF, DMSO, acetone, ethyl acetate, and ethanol. Sparingly soluble in nonpolar solvents like hexanes. Insoluble in water. | The ester and ketone groups confer polarity, making it soluble in common organic solvents. Anthranilic acid itself has low water solubility. |

| pKa | Estimated: ~2-3 (for the conjugate acid of the amine) | The amino group is basic, but its basicity is reduced by the electron-withdrawing effect of the benzene ring and ester group. |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via nucleophilic substitution. This involves the esterification of 2-aminobenzoic acid with a phenacyl halide, typically 2-bromo-1-phenylethanone (phenacyl bromide).

Reaction: 2-Aminobenzoic Acid + 2-Bromo-1-phenylethanone → this compound + HBr

Causality of Experimental Design:

-

Base: A mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial. Its primary role is to deprotonate the carboxylic acid of 2-aminobenzoic acid, forming the more nucleophilic carboxylate anion. This greatly accelerates the rate of reaction with the electrophilic phenacyl bromide. Using a stronger base (like NaOH) is generally avoided as it can promote hydrolysis of the ester product or lead to unwanted side reactions.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is the solvent of choice. It readily dissolves the ionic intermediate (sodium anthranilate) and the organic reactants, but it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Temperature: The reaction proceeds efficiently at room temperature, which is advantageous as it minimizes the potential for side reactions and decomposition of the product.[3]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the successful synthesis of the closely related 2-Oxo-2-phenylethyl benzoate.[2]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 2-aminobenzoic acid (1.0 eq) and sodium carbonate (1.1 eq).

-

Dissolution: Add a sufficient volume of dry DMF to dissolve the solids (approx. 10 mL per gram of amino acid). Stir the mixture for 10-15 minutes at room temperature. You should observe the formation of the sodium salt of the acid.

-

Addition of Electrophile: To the stirring suspension, add 2-bromo-1-phenylethanone (1.1 eq) either as a solid or dissolved in a minimal amount of DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Product Isolation: Pour the reaction mixture into a beaker containing ice water. A solid precipitate should form.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

-

Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Predicted Spectroscopic Characterization

For a researcher synthesizing this compound, analytical data is key for structural confirmation. The following are the predicted key signals in various spectra based on the known values for anthranilate and phenacyl moieties.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 7.90-8.10 (m, 2H): Protons on the phenacyl benzene ring ortho to the ketone.

-

δ 7.30-7.80 (m, 6H): Remaining aromatic protons from both benzene rings.

-

δ 6.60-6.80 (m, 2H): Protons on the anthranilate ring ortho and para to the amino group.

-

δ 5.40 (s, 2H): The key singlet for the methylene (-O-CH₂-C=O) protons, which are deshielded by both the adjacent ester oxygen and ketone carbonyl.

-

δ 4.00-5.00 (br s, 2H): Broad singlet for the amine (-NH₂) protons. This peak may exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~192 ppm: Ketone carbonyl carbon (C=O).

-

δ ~167 ppm: Ester carbonyl carbon (C=O).

-

δ ~150 ppm: Aromatic carbon attached to the -NH₂ group.

-

δ 115-135 ppm: Aromatic carbons.

-

δ ~110 ppm: Aromatic carbon ortho to the -NH₂ group.

-

δ ~67 ppm: Methylene carbon (-O-CH₂-C=O).

Predicted Infrared (IR) Spectrum (KBr Pellet)

-

3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

-

~1715 cm⁻¹: Strong C=O stretching for the ester carbonyl.

-

~1690 cm⁻¹: Strong C=O stretching for the ketone carbonyl.

-

~1600 cm⁻¹: N-H bending vibration.

-

~1270 cm⁻¹: C-O stretching for the ester linkage.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): m/z = 255.

-

Key Fragments:

-

m/z = 120: Loss of the phenacyl group, corresponding to the [C₇H₆NO]⁺ fragment (aminobenzoyl cation).

-

m/z = 105: Corresponding to the [C₇H₅O]⁺ fragment (benzoyl cation).

-

m/z = 77: Corresponding to the [C₆H₅]⁺ fragment (phenyl cation).

-

Potential Applications and Research Interest

While specific biological studies on this compound are limited, the anthranilic acid scaffold is a well-known "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities.

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid, are derivatives of anthranilic acid. The title compound could be investigated for similar properties.

-

Antimicrobial and Antifungal Activity: The anthranilate core is present in various compounds exhibiting antimicrobial and antifungal properties.[4] This compound could be screened against bacterial and fungal strains.

-

Anticancer Research: Certain derivatives of anthranilic acid have been explored for their potential as anticancer agents, acting through various mechanisms such as the inhibition of key signaling pathways.

-

Synthetic Intermediate: The presence of multiple functional groups makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic compounds, such as benzodiazepines or quinazolines, which are classes of high therapeutic importance.[5]

Safety and Handling

-

General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid creating dust. The amino group on the benzene ring suggests it should be handled as a potential irritant and sensitizer.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

This technical guide provides a foundational understanding of this compound, offering a clear pathway for its synthesis and characterization, and highlighting its potential in chemical and pharmaceutical research.

References

-

Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8473-8484. Available at: [Link]

-

Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). Available at: [Link]

-

Khan, I., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o301-o302. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available at: [Link]

-

PubMed. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Organic & Biomolecular Chemistry, 3(22), 4103-4113. Available at: [Link]

-

ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Stenutz. (n.d.). 2-oxo-2-phenylethyl benzoate. Available at: [Link]

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

-

PMC - NIH. (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs. Available at: [Link]

Sources

- 1. 2-oxo-2-phenylethyl 2-aminobenzenecarboxylate | CymitQuimica [cymitquimica.com]

- 2. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate

Executive Summary

This document provides a comprehensive technical overview of the synthesis pathway and reaction mechanism for 2-Oxo-2-phenylethyl 2-aminobenzoate, also known as phenacyl anthranilate. The primary synthesis route involves the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-bromo-1-phenylethanone (phenacyl bromide). This process is facilitated by a non-nucleophilic base in a polar aprotic solvent. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering high purity and good yields under mild, ambient temperature conditions.[1][2] This guide details the underlying mechanism, provides a field-proven experimental protocol, and summarizes the critical parameters for successful synthesis, targeting professionals in chemical research and drug development.

Introduction

This compound belongs to the phenacyl benzoate class of organic compounds. These molecules are of significant interest in synthetic and medicinal chemistry. The phenacyl ester moiety is particularly valuable as a photosensitive or photolabile protecting group for carboxylic acids.[1][2] This functionality allows for the protection of a carboxyl group during a multi-step synthesis and its subsequent removal (deprotection) under mild, neutral conditions using UV light, thus avoiding harsh acidic or basic reagents that could compromise other sensitive functional groups within the molecule.[1][2]

The synthesis of this target compound is an exemplary case of ester formation through O-alkylation of a carboxylate. Understanding the nuances of this pathway is crucial for researchers aiming to protect carboxylic acids or synthesize novel ester derivatives. This guide provides an in-depth analysis of the established synthesis route, focusing on the causality behind experimental choices to ensure reproducibility and high efficiency.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound is achieved by the reaction of 2-aminobenzoic acid with 2-bromo-1-phenylethanone. The reaction is conducted in the presence of a base, such as potassium carbonate, within a polar aprotic solvent like N,N-dimethylformamide (DMF). This transformation is a classic example of nucleophilic substitution at a saturated carbon center.

The overall reaction is as follows:

Caption: Overall synthesis scheme for this compound.

Detailed Reaction Mechanism

The formation of the ester bond proceeds through a well-established SN2 mechanism involving three critical steps: activation of the carboxylic acid, nucleophilic attack, and displacement of the leaving group.

-

Step 1: Deprotonation (Activation): The reaction is initiated by the deprotonation of the carboxylic acid group of 2-aminobenzoic acid. Potassium carbonate (K₂CO₃), a moderately strong base, is sufficient to abstract the acidic proton, forming the potassium 2-aminobenzoate salt. This step is crucial as it converts the neutral carboxylic acid into its conjugate base, the carboxylate anion, which is a much stronger nucleophile.

-

Step 2: Nucleophilic Attack: The generated 2-aminobenzoate anion acts as the nucleophile. One of its carboxylate oxygen atoms attacks the electrophilic α-carbon (the carbon atom bonded to the bromine) of 2-bromo-1-phenylethanone. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the electronegative bromine atom. The attack occurs from the backside relative to the bromine atom, characteristic of an SN2 reaction.

-

Step 3: Leaving Group Displacement: The nucleophilic attack occurs concurrently with the departure of the bromide ion, which is an excellent leaving group due to its stability as an anion. This concerted process results in the formation of the new carbon-oxygen bond, yielding the final ester product, this compound.

Caption: SN2 mechanism for the synthesis of the target ester.

Data Summary & Reagent Rationale

The selection of reagents and conditions is critical for the success of this synthesis, favoring high yield and purity under mild conditions.[1][2]

| Component | Chemical Name | Role & Rationale |

| Carboxylic Acid | 2-Aminobenzoic Acid | The source of the carboxylate nucleophile after deprotonation. Its structure forms the "aminobenzoate" portion of the final product. |

| Alkylating Agent | 2-Bromo-1-phenylethanone | The electrophile, providing the phenacyl (2-oxo-2-phenylethyl) group. The α-carbon is activated for SN2 reaction, and bromide is an excellent leaving group.[3] |

| Base | Potassium Carbonate (K₂CO₃) | A non-nucleophilic base used to deprotonate the carboxylic acid, generating the active nucleophile. It is mild enough to avoid side reactions with the alkyl halide or the product ester.[1][2] |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent. It effectively solvates the potassium cation but does not strongly solvate the carboxylate anion, leaving the nucleophile "bare" and highly reactive. This solvent environment significantly accelerates SN2 reactions.[1][2] |

| Temperature | Room Temperature | The reaction is efficient at ambient temperatures, highlighting the high reactivity of the chosen reagents. This avoids the need for heating, which can lead to side products and decomposition, making the procedure convenient and energy-efficient.[1][2] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous phenacyl benzoates.[1][2]

Reagents and Materials:

-

2-Aminobenzoic acid (1.0 mmol, 137.1 mg)

-

2-Bromo-1-phenylethanone (1.0 mmol, 199.0 mg)

-

Potassium carbonate (K₂CO₃), anhydrous (1.2 mmol, 165.8 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (10 mL)

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask (50 mL)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-aminobenzoic acid (137.1 mg) and anhydrous potassium carbonate (165.8 mg).

-

Solvent Addition: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate the deprotonation of the carboxylic acid and form the potassium salt. The mixture may not become fully homogeneous.

-

Addition of Electrophile: Add 2-bromo-1-phenylethanone (199.0 mg) to the suspension.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Quenching: Pour the reaction mixture into a beaker containing approximately 50 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash them with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain the final product, this compound, with high purity.

Conclusion

The synthesis of this compound via the SN2 reaction between 2-aminobenzoic acid and 2-bromo-1-phenylethanone is a robust, efficient, and highly reliable method. The use of potassium carbonate in DMF at room temperature provides a convenient and mild reaction environment, leading to good yields of the desired ester.[1][2] This technical guide outlines the fundamental principles, mechanism, and a practical protocol that can be readily implemented in a research or development setting. The significance of the phenacyl ester product as a photolabile protected carboxylic acid further underscores the utility of this synthetic pathway in modern organic chemistry.

References

-

Acetylation and condensation of p-amino benzoic acid 1 with different... - ResearchGate. Available at: [Link]

-

Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate. ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION - IJSDR. Available at: [Link]

-

Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. ResearchGate. Available at: [Link]

-

Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - NIH. Available at: [Link]

-

Synthesis and crystal structure studies of amino derivatives of 4-chlorophenacyl benzoate. Available at: [Link]

-

Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed. Available at: [Link]

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. Available at: [Link]

-

Solid phase synthesis of 2-aminobenzothiazoles - PubMed - NIH. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Available at: [Link]

-

Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles - Semantic Scholar. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

-

Synthesis of 2-aminobenzoic acid (anthranilic acid) - Chemistry Online. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS - IJCRT.org. Available at: [Link]

-

3: Esterification (Experiment) - Chemistry LibreTexts. Available at: [Link]

-

Synthetic strategies for the preparation of γ-phostams: 1,2-azaphospholidine 2-oxides and 1,2-azaphospholine 2-oxides - Beilstein Journals. Available at: [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available at: [Link]

- CN101353311B - Process for preparing aminobenzoate esters - Google Patents.

- DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google Patents.

- US2442797A - Para-amino benzoic acid esters - Google Patents.

-

Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed. Available at: [Link]

- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents.

- CN101948400A - Preparation method of methyl anthranilate - Google Patents.

-

Synthesis of 2-phenylethyl alcohol - PrepChem.com. Available at: [Link]

Sources

Spectroscopic analysis of "2-Oxo-2-phenylethyl 2-aminobenzoate" (NMR, IR, Mass Spec)

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Oxo-2-phenylethyl 2-aminobenzoate, a molecule incorporating a phenacyl ester linkage to an anthranilate core, presents a compelling case for a multi-faceted spectroscopic analysis. The interplay between the electron-donating amino group and the electron-withdrawing carbonyl functionalities, bridged by aromatic systems, gives rise to a unique electronic and structural profile. This guide provides an in-depth technical exploration of the analytical methodologies required to comprehensively characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach emphasizes not just the acquisition of data, but the underlying scientific rationale that governs experimental design and data interpretation, ensuring a robust and validated structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

A. Theoretical Underpinnings & Experimental Rationale

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1][2] Protons (¹H) and carbon-13 nuclei (¹³C) possess a quantum mechanical property called spin, which causes them to behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to the NMR signal.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[2] Electronegative atoms or groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower frequency resonance (upfield). Furthermore, the interaction between the spins of neighboring nuclei, or spin-spin coupling , causes signals to split into distinct patterns (e.g., doublets, triplets), revealing crucial information about atomic connectivity.

For this compound, ¹H NMR will be instrumental in identifying the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through coupling patterns). ¹³C NMR, while less sensitive, provides a direct count of the number of unique carbon atoms and information about their hybridization and electronic environment.

B. Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra is outlined below. Adherence to these steps ensures data quality and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as its residual proton signals should not overlap with analyte signals.[1] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, a 45° pulse with a 4-second acquisition time and 16 scans is often a good starting point.[3] For ¹³C NMR, more scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

C. Predicted Spectra & Interpretation

While experimental data is the gold standard, we can predict the salient features of the ¹H and ¹³C NMR spectra based on the molecular structure and data from similar compounds.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | dd | 2H | H-2', H-6' | Protons ortho to the ketone carbonyl group are significantly deshielded. |

| ~7.9 | dd | 1H | H-6 | Proximity to the ester carbonyl group causes deshielding. |

| ~7.4 - 7.6 | m | 3H | H-3', H-4', H-5' | Protons on the monosubstituted phenyl ring. |

| ~7.3 | ddd | 1H | H-4 | Aromatic proton with ortho and meta couplings. |

| ~6.7 | d | 1H | H-3 | Ortho to the electron-donating amino group, thus shielded. |

| ~6.6 | t | 1H | H-5 | Aromatic proton with two ortho couplings. |

| ~5.4 | s | 2H | -CH₂- | Methylene protons adjacent to a carbonyl and an ester oxygen are deshielded. |

| ~4.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and potential hydrogen bonding. Chemical shift can be variable. |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~194.0 | C=O (ketone) | Ketone carbonyl carbons are highly deshielded. |

| ~168.0 | C=O (ester) | Ester carbonyl carbons are also significantly deshielded. |

| ~150.0 | C-2 | Aromatic carbon attached to the amino group. |

| ~134.0 - 128.0 | Aromatic CH | Phenyl and aminobenzoate ring carbons. |

| ~117.0 - 110.0 | Aromatic CH | Shielded aromatic carbons ortho and para to the amino group. |

| ~66.0 | -CH₂- | Methylene carbon attached to two electronegative oxygen atoms. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

A. Theoretical Underpinnings & Experimental Rationale

The absorption of IR radiation excites molecules to a higher vibrational state. The frequency of the absorbed radiation is characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. A typical IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Strong absorptions (dips in the spectrum) correspond to specific functional groups. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine, the C=O bonds of the ketone and ester, the C-O bonds of the ester, and the C=C and C-H bonds of the aromatic rings. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule as a whole.

B. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FT-IR is a common technique for solid samples that requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone).

Diagram of the FT-IR Experimental Workflow:

Caption: Workflow for FT-IR spectroscopic analysis.

C. Predicted Spectrum & Interpretation

The IR spectrum of this compound is expected to display the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric & symmetric) | Characteristic of a primary amine. Two bands are expected. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Indicates the presence of sp² C-H bonds in the aromatic rings. |

| ~1720 | Strong | C=O stretch (ester) | Ester carbonyls typically absorb at a higher frequency than ketones. |

| ~1680 | Strong | C=O stretch (ketone) | Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone. |

| 1600 - 1450 | Medium | C=C stretch (aromatic) | Multiple bands are expected, characteristic of the aromatic rings. |

| ~1250 | Strong | C-O stretch (ester, C-O-C) | Asymmetric C-O-C stretching of the ester group. |

| ~1100 | Strong | C-O stretch (ester, O-C-C) | Symmetric C-O-C stretching of the ester group. |

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

A. Theoretical Underpinnings & Experimental Rationale

In Electron Ionization (EI) mass spectrometry, the most common technique for small organic molecules, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4][5] This process is energetic enough to dislodge an electron from the molecule, forming a positively charged molecular ion (M⁺•).[6][7] The molecular ion's m/z value corresponds to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[7][8] Only the charged fragments are detected by the mass spectrometer. The pattern of these fragments is reproducible and provides a "fingerprint" that can be used to deduce the structure of the molecule.

For this compound, we anticipate the formation of a molecular ion peak, and several characteristic fragment ions resulting from the cleavage of the ester linkage and other weak bonds.

B. Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, and is heated to ensure vaporization.

-

Ionization: The gaseous sample molecules pass through the ion source, where they are bombarded by a 70 eV electron beam, creating the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for Mass Spectrometry analysis.

C. Predicted Spectrum & Interpretation

The mass spectrum of this compound (Molecular Weight: 255.27 g/mol ) is expected to show the following key peaks:

| m/z | Proposed Fragment | Structure of Fragment | Rationale |

| 255 | [M]⁺• | [C₁₅H₁₃NO₃]⁺• | Molecular ion peak. |

| 120 | [C₇H₆NO]⁺ | 2-aminobenzoyl cation | α-cleavage at the ester linkage with loss of the phenacyl radical. This is often a very stable and abundant fragment for anthranilates. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | Cleavage of the C-C bond between the carbonyl and methylene group of the phenacyl moiety. This is a very common and stable fragment in compounds containing a benzoyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO from the benzoyl cation. |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy will deliver an unambiguous map of the carbon-hydrogen framework and atomic connectivity. FT-IR spectroscopy will confirm the presence of key functional groups, including the amine, ester, and ketone moieties. Finally, mass spectrometry will establish the molecular weight and offer further structural insights through predictable fragmentation pathways. The integration of these three powerful analytical techniques, guided by sound experimental protocols and a thorough understanding of the underlying principles, ensures the highest degree of scientific integrity and provides the authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

University of Chicago. (n.d.). Protocols | NMR Facility. Chemistry Department - The University of Chicago. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Taylor, M. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sc.edu [sc.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Oxo-2-phenylethyl 2-aminobenzoate

This in-depth technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of the organic compound 2-Oxo-2-phenylethyl 2-aminobenzoate. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the rationale behind the experimental choices, ensuring a robust and reproducible scientific outcome.

Introduction: The Significance of Crystalline Structure

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. The crystal structure dictates a compound's physical and chemical properties, including its solubility, stability, bioavailability, and interaction with biological targets. For a molecule like this compound, a derivative of anthranilic acid, understanding its solid-state conformation is crucial for predicting its behavior and potential applications. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level detail[1][2][3]. This guide will navigate the journey from a synthesized compound to a fully refined crystal structure.

Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound and subsequent crystallization.

Proposed Synthesis of this compound

While a specific literature procedure for this compound may not be readily available, a plausible synthetic route can be devised based on established esterification reactions. A common approach involves the reaction of an acid chloride with an alcohol or, in this case, the reaction of an acid with an alkyl halide in the presence of a base.

A likely pathway is the reaction of 2-aminobenzoic acid (anthranilic acid) with 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) under basic conditions. The carboxylate anion of 2-aminobenzoic acid, formed by the addition of a non-nucleophilic base, acts as a nucleophile, attacking the electrophilic carbon of the α-bromoacetophenone to form the ester linkage.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate, to the solution and stir at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.

-

Addition of Alkyl Halide: Slowly add a solution of 1 equivalent of 2-bromo-1-phenylethan-1-one in DMF to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step in structure determination[1][2][3]. The goal is to encourage the slow formation of a well-ordered crystal lattice. Several techniques can be employed for small organic molecules[1][4][5].

Common Crystallization Techniques:

| Technique | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to crystallization[4]. | The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by adjusting the opening of the container. |

| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[5]. | The miscibility of the solvent and anti-solvent is a key factor. This method is excellent for growing high-quality crystals from small amounts of material. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix[1]. | This technique is effective but requires careful setup to avoid disturbing the interface. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | The rate of cooling is crucial; slow cooling generally yields better crystals. |

Experimental Protocol: Crystallization Screening

-

Solubility Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify suitable candidates for crystallization.

-

Trial Crystallizations: Set up small-scale crystallization trials using the techniques listed above with various solvent/anti-solvent systems.

-

Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, rate of evaporation/diffusion) to improve crystal size and quality.

Part 2: Single-Crystal X-ray Diffraction - Deciphering the Atomic Arrangement

With a suitable crystal in hand, the process of unraveling its three-dimensional structure begins. This involves a series of steps from data collection to structure refinement[6][7][8].

Crystal Selection and Mounting

A high-quality crystal, typically between 0.1 and 0.3 mm in size, with well-defined faces and free of defects, is selected under a microscope[7]. The crystal is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures to minimize radiation damage.

Data Collection

The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment[7][9]. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector[8]. Modern diffractometers are equipped with sensitive detectors like CCD or CMOS sensors that efficiently capture the diffraction data[8].

The workflow for data collection can be visualized as follows:

Caption: Workflow of X-ray diffraction data collection.

Data Processing

The raw diffraction images are processed to determine the intensity and position of each reflection. This process, known as data reduction, involves:

-

Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice of the crystal.

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Correcting for experimental variations and merging equivalent reflections to create a final dataset.

Structure Solution

The "phase problem" is a central challenge in crystallography[6][10]. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes), but not the phases of the diffracted waves. To solve the structure, these phases must be determined. For small molecules like this compound, direct methods are typically successful[6]. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data[6][11][12]. This is an iterative process of least-squares minimization, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors[11]. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.

The overall workflow for structure determination is summarized below:

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. fiveable.me [fiveable.me]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Introduction [pd.chem.ucl.ac.uk]

- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Biological Activity of 2-Oxo-2-phenylethyl 2-aminobenzoate Derivatives

Foreword: The Scientific Imperative

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds with diverse pharmacological potential is paramount. The 2-oxo-2-phenylethyl 2-aminobenzoate core represents a compelling, yet underexplored, chemical space. This guide is conceived not as a rigid protocol but as a strategic framework for the comprehensive evaluation of its derivatives. We will navigate the synthesis, characterization, and multi-faceted biological assessment of this promising class of compounds. Our approach is rooted in the principles of scientific integrity, providing not just the "how," but the critical "why" behind each experimental decision, ensuring a self-validating and robust investigation.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The this compound structure is a fascinating amalgamation of two pharmacologically significant moieties: the 2-aminobenzoate (anthranilic acid) core and a phenacyl ester group. Anthranilic acid derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Conversely, various phenacyl derivatives have demonstrated a spectrum of activities, including antimicrobial and anticonvulsant effects.[4][5] The strategic hybridization of these two pharmacophores presents a unique opportunity to explore synergistic or novel biological activities. This guide will provide a systematic approach to unlock this potential.

Synthesis and Characterization: Building the Molecular Toolkit

A robust biological investigation begins with the efficient and well-characterized synthesis of the compounds of interest. The synthesis of this compound derivatives is typically achieved through the esterification of a substituted 2-aminobenzoic acid with a corresponding substituted phenacyl halide (e.g., phenacyl bromide).

Experimental Protocol: General Synthesis of this compound Derivatives

-

Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of the desired 2-aminobenzoic acid derivative in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Base Addition: Add 1.2 molar equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the carboxylate salt.

-

Esterification: To the stirred suspension, add one molar equivalent of the appropriate phenacyl bromide derivative.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound derivative.

-

Characterization: The structure and purity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

-

Elemental Analysis (CHN): To determine the elemental composition.

-

A Tiered Approach to Biological Evaluation

To efficiently screen and characterize the biological activities of the synthesized derivatives, a tiered approach is recommended. This begins with broad in vitro screening to identify promising candidates, followed by more detailed mechanistic studies and, where warranted, in vivo validation.

Workflow for Biological Evaluation of this compound Derivatives

Caption: Tiered workflow for the biological evaluation of novel derivatives.

Anti-inflammatory Activity

Given the anthranilic acid core, investigating the anti-inflammatory potential of these derivatives is a logical starting point.

In Vitro Anti-inflammatory Screening: Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay provides a rapid and cost-effective method for preliminary screening.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (in varying concentrations), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of bovine serum albumin (BSA) solution (5% w/v).

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Control and Standard: Use a vehicle control (without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.

-

Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Mechanistic Insight: Cyclooxygenase (COX) Inhibition Assay

Compounds exhibiting significant activity in the initial screen should be further evaluated for their ability to inhibit COX-1 and COX-2 enzymes, the primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs). Commercially available COX inhibition assay kits provide a standardized and reliable method for this determination.

In Vivo Validation: Carrageenan-Induced Paw Edema in Rodents

Promising candidates from in vitro studies should be validated in an in vivo model of acute inflammation.

Experimental Protocol:

-

Animal Model: Use adult Wistar rats or Swiss albino mice.

-

Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized derivatives.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point.

Antimicrobial Activity

The phenacyl moiety suggests potential antimicrobial properties. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insight: Bacterial Cell Membrane Permeability

Active antimicrobial compounds may exert their effect by disrupting the bacterial cell membrane. This can be investigated by measuring the leakage of intracellular components, such as nucleic acids and proteins, or by using fluorescent probes that are sensitive to membrane potential.

Anticonvulsant Activity

The structural features of the synthesized derivatives warrant an investigation into their potential as anticonvulsant agents. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are widely accepted primary screening models.

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures.

Experimental Protocol:

-

Animal Model: Use adult Swiss albino mice.

-

Drug Administration: Administer the test compounds at various doses intraperitoneally.

-

Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive result.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures.

Experimental Protocol:

-

Animal Model: Use adult Swiss albino mice.

-

Drug Administration: Administer the test compounds at various doses intraperitoneally.

-

Induction of Seizure: After a predetermined time, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg).

-

Observation: Observe the animals for the onset of clonic convulsions for a period of 30 minutes.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic convulsions is considered a positive result.

Mechanistic Considerations for Anticonvulsant Activity

The potential mechanisms of action for anticonvulsant drugs are diverse and can involve:

-

Modulation of Voltage-Gated Ion Channels: Blockade of sodium or calcium channels.

-

Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors.

-

Attenuation of Glutamatergic Neurotransmission: Blockade of NMDA or AMPA receptors.

Follow-up studies for promising anticonvulsant candidates could involve electrophysiological techniques to investigate their effects on specific ion channels and neurotransmitter systems.

Caption: Investigating the mechanisms of anticonvulsant action.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic organization and analysis of the biological data are crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.

Tabular Summaries of Biological Data

All quantitative data should be presented in clear and concise tables to facilitate comparison between derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Substituent (R) | % Inhibition of Albumin Denaturation (at 100 µg/mL) | IC₅₀ (µM) |

| 1a | H | 75.2 ± 3.1 | 55.4 |

| 1b | 4-Cl | 82.5 ± 2.8 | 42.1 |

| 1c | 4-OCH₃ | 68.9 ± 4.5 | 78.9 |

| Diclofenac | - | 90.1 ± 1.9 | 15.2 |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

| Compound ID | S. aureus | E. coli | C. albicans |

| 1b | 16 | 64 | 32 |

| 1d | 8 | 128 | 16 |

| Ciprofloxacin | 1 | 0.5 | - |

| Fluconazole | - | - | 2 |

Table 3: Anticonvulsant Activity of Lead Compounds

| Compound ID | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) |

| 1d | 75 | 50 |

| 1e | 87.5 | 62.5 |

| Phenytoin | 100 | 0 |

| Diazepam | 0 | 100 |

Establishing Structure-Activity Relationships (SAR)

By systematically varying the substituents on both the 2-aminobenzoate and the phenacyl rings, key structural features that govern the observed biological activities can be identified. For example, the electronic nature (electron-donating or electron-withdrawing) and steric properties of the substituents can be correlated with the biological data to build a robust SAR model. This information is invaluable for the rational design of more potent and selective second-generation compounds.

Conclusion: A Roadmap for Discovery

The this compound scaffold holds considerable promise for the development of new therapeutic agents with potential anti-inflammatory, antimicrobial, and anticonvulsant properties. The systematic approach outlined in this guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of its derivatives. By adhering to these principles of rigorous scientific investigation, researchers can effectively navigate this promising area of medicinal chemistry and contribute to the discovery of novel drug candidates.

References

- Morsy, M. A., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. International Journal of Pharmaceutical and Experimental Research, 56(3s), 162.

-

Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Available at: [Link]

- Osol, A. (Ed.). (1980). Remington's Pharmaceutical Sciences. Mack Publishing Company.

-

MDPI. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Available at: [Link]

-

MDPI. (2021). Future Antimicrobials: Natural and Functionalized Phenolics. Available at: [Link]

- Morsy, M. A., et al. (2022).

- Morsy, M. A., et al. (2022).

- Poupaert, J. H., et al. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 27(1), 76-78.

- Datar, P. A., & Kadam, V. J. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(7), 1789-1795.

- Google Patents. (1948). Para-amino benzoic acid esters.

-

MDPI. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Available at: [Link]

- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662.

-

Scholars Research Library. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available at: [Link]

- ResearchGate. (2018).

- Lisciani, R., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco; edizione scientifica, 41(2), 89-102.

- Poupaert, J. H., et al. (1984). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Semantic Scholar.

-

National Center for Biotechnology Information. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Available at: [Link]

- ResearchGate. (2009).

- Google Patents. (2012). Process for preparing aminobenzoate esters.

- Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627.

- El-Sayed, N. N. E., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650.

- ResearchGate. (2023). Identification and Structure-Activity Relationships for a Series of N, N-Disubstituted 2-Aminobenzothiazoles as Potent Inhibitors of S. Aureus.

- ResearchGate. (2015).

-

Frontiers. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Available at: [Link]

- Journal of Chemical and Pharmaceutical Research. (2014).

Sources

- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Oxo-2-phenylethyl 2-aminobenzoate: A Technical Guide to Putative Pharmacological Targets

For Immediate Release

[Shanghai, CN – January 14, 2026] – This technical guide serves as an in-depth exploration for researchers, scientists, and drug development professionals into the potential pharmacological targets of the novel compound, 2-Oxo-2-phenylethyl 2-aminobenzoate. While direct biological data on this specific molecule is nascent, its structural components, featuring a phenacyl ester linked to an anthranilate core, suggest a rich landscape for therapeutic intervention. This document synthesizes information from structurally related compounds to propose and detail methodologies for the validation of high-potential molecular targets.

The core chemical identity of this compound is established, though extensive biological profiling is not yet publicly available[1][2]. However, the 2-aminobenzoate (anthranilic acid) scaffold is a well-established pharmacophore present in a variety of bioactive molecules. Derivatives of 2-aminobenzoic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[3][4][5][6]. This guide will, therefore, extrapolate from these known activities to propose a rational, evidence-based approach to identifying and validating the targets of this compound.

Part 1: Foundational Analysis of the 2-Aminobenzoate Pharmacophore

The therapeutic potential of this compound can be logically inferred from the activities of its parent scaffold, anthranilic acid, and its derivatives. Research has consistently shown that modifications to the anthranilic acid core can lead to compounds with significant biological effects. For instance, various sulfonamide derivatives of anthranilic acid have been reported to possess antifungal, antioxidant, and cytotoxic properties[4][7][8]. Furthermore, other derivatives have been synthesized and evaluated as potent anti-inflammatory and analgesic agents[3]. This foundational knowledge allows us to hypothesize that this compound may interact with targets within these therapeutic areas.

Part 2: High-Priority Target Classes for Investigation

Based on the established bioactivity of structurally related compounds, we have identified four primary target classes for the initial investigation of this compound.

Inflammatory and Pain Pathways

The historical success of anthranilic acid derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) makes inflammatory enzymes a primary area of investigation.

Putative Molecular Targets:

-

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory cascade and are the targets of many established NSAIDs.

-

5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes.

Experimental Workflow for Target Validation:

Caption: Workflow for validating targets in inflammatory pathways.

Experimental Protocol: COX-2 Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute human recombinant COX-2 enzyme in assay buffer.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare a colorimetric probe that reacts with the product of the COX-2 reaction.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., celecoxib).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after 10 minutes by adding a quenching solution.

-

Add the colorimetric probe and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

-

| Parameter | Description |

| Enzyme Source | Human Recombinant COX-2 |

| Substrate | Arachidonic Acid |

| Positive Control | Celecoxib |

| Detection Method | Colorimetric or Fluorometric |

| Key Readout | IC50 Value |

Oncogenic Signaling Pathways

The structural similarity to 2-aminobenzothiazole derivatives, which have shown promise as anticancer agents, suggests that this compound could target key proteins in cancer progression[9][10].

Putative Molecular Targets:

-

Protein Kinases: Including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)[9][10][11].

-

Histone Deacetylases (HDACs): Epigenetic modifiers that are often dysregulated in cancer.

-

Topoisomerases: Enzymes critical for DNA replication and repair in rapidly dividing cancer cells.

Experimental Workflow for Kinase Inhibition:

Sources

- 1. (2-Amino-2-oxo-1-phenylethyl) 2-chlorobenzoate | C15H12ClNO3 | CID 18135971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (130627-10-0) for sale [vulcanchem.com]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. excli.de [excli.de]

- 8. Investigation on biological activities of anthranilic acid sulfonamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Assessment of 2-Oxo-2-phenylethyl 2-aminobenzoate

Abstract

This technical guide provides a comprehensive framework for the solubility and stability assessment of the novel chemical entity (NCE), 2-Oxo-2-phenylethyl 2-aminobenzoate. The protocols and methodologies detailed herein are grounded in established scientific principles and adhere to international regulatory standards, including those set forth by the International Council for Harmonisation (ICH). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance for characterizing this NCE. The guide covers thermodynamic solubility determination, the development of a stability-indicating analytical method, and a complete forced degradation study to elucidate potential degradation pathways.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide focuses on This compound , an ester synthesized from 2-aminobenzoic acid and 2-hydroxy-1-phenylethanone.

-

Chemical Structure: this compound

-

Molecular Formula: C₁₅H₁₃NO₃[1]

-

Molecular Weight: 255.27 g/mol

The presence of an ester linkage, an aromatic amine, and a ketone functional group suggests potential vulnerabilities to hydrolysis and oxidation. The basic amino group (pKa of parent 2-aminobenzoic acid is ~4.95 for the carboxylic acid and ~2.0 for the ammonium ion) implies that the solubility of this compound will be pH-dependent.[2][3] A systematic evaluation of these properties is not merely a data-gathering exercise; it is a critical risk-assessment strategy that informs formulation development, packaging decisions, and the design of a robust control strategy.[4]

This document outlines a logical, field-proven workflow for characterizing the solubility and stability of this NCE, ensuring that subsequent development efforts are built on a solid foundation of scientific understanding.

Comprehensive Solubility Assessment

Aqueous solubility is a critical attribute that directly influences drug absorption and bioavailability.[5] For this compound, we will determine its thermodynamic (equilibrium) solubility across a physiologically relevant pH range.

Causality Behind Experimental Design: Thermodynamic vs. Kinetic Solubility

In drug development, both kinetic and thermodynamic solubility are measured, but they answer different questions.[6]

-

Kinetic Solubility: Measured early in discovery, it assesses the precipitation of a compound from a DMSO stock solution diluted in buffer. It's a high-throughput screen for identifying compounds that might precipitate in initial in vitro assays.[5][7]

-